molecular formula C10H14FNO2 B15235252 (1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol

(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol

Cat. No.: B15235252
M. Wt: 199.22 g/mol
InChI Key: QDBSKZMELBFHAG-QUBYGPBYSA-N
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Description

(1S,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol is a chiral amino alcohol derivative featuring a fluorinated aromatic ring and a hydroxyl group. Its molecular formula is C10H14FNO2, with a stereochemical configuration critical for biological interactions.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1

InChI Key

QDBSKZMELBFHAG-QUBYGPBYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC(=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer of a racemic mixture into the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 5-fluoro-2-methoxybenzaldehyde or 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of (1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its potential effects on neurotransmitter systems and receptor binding.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The fluorinated aromatic ring can impart unique properties to materials, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

Compound Name Molecular Formula Substituents on Phenyl Ring Key Functional Groups Predicted Boiling Point (°C) Predicted Density (g/cm³) Evidence ID
(1S,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol C10H14FNO2 5-Fluoro, 2-methoxy Amino, hydroxyl Not reported Not reported
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-ol C9H11ClFNO 2-Chloro, 6-fluoro Amino, hydroxyl Not reported Not reported
(1S,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol C10H14FNO2 4-Fluoro, 2-methoxy Amino, hydroxyl 333.2 ± 42.0 1.176 ± 0.06
(2R)-1-(5-fluoro-2-methoxyphenyl)propan-2-ol C10H13FO2 5-Fluoro, 2-methoxy Hydroxyl Not reported Not reported

Impact of Substituent Position and Halogen Type

  • Fluorine Position : The shift from 5-fluoro (target compound) to 4-fluoro (as in ) alters electronic properties and steric interactions. For example, the 4-fluoro derivative has a higher predicted boiling point (333.2°C vs. unreported for the target compound), suggesting differences in polarity and solubility .
  • Halogen Substitution : Replacing fluorine with chlorine (as in ) introduces greater electronegativity and bulk. This may enhance binding to hydrophobic pockets in biological targets but could reduce metabolic stability due to chlorine’s slower elimination .

Role of the Amino Group

The absence of an amino group in (2R)-1-(5-fluoro-2-methoxyphenyl)propan-2-ol likely diminishes its ability to engage in hydrogen bonding or ionic interactions with receptors. By contrast, amino-containing analogues (e.g., ) are more likely to exhibit adrenoceptor binding activity, as seen in structurally related compounds tested for α1-, α2-, and β1-adrenoceptor affinity .

Stereochemical Considerations

The (1S,2S) configuration of the target compound is crucial for enantioselective interactions. For instance, (1R)-2-(5-fluoro-2-methoxyphenyl)-1-morpholinyl-1-(oxan-4-yl)ethan-1-ol (an antidepressant in ) shares the 5-fluoro-2-methoxyphenyl motif but incorporates a morpholine ring instead of an amino-propanol chain. This highlights how stereochemistry and functional group placement dictate pharmacological profiles.

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